N-(3-chloro-2-methylphenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide
Description
N-(3-Chloro-2-methylphenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 2-methyl-2,3-dihydro-1-benzofuran moiety and linked to a 3-chloro-2-methylphenyl group via an acetamide bridge. The 3-chloro-2-methylphenyl group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-12-8-15-9-14(6-7-19(15)26-12)20-10-16(24-27-20)11-21(25)23-18-5-3-4-17(22)13(18)2/h3-7,9-10,12H,8,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXVTKKVTKLKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NC4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide (referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
1. Chemical Structure and Properties
Compound A is characterized by a multi-functional structure that includes:
- Aromatic rings : Contributing to potential interactions with biological targets.
- Oxazole and benzofuran moieties : Known for their diverse pharmacological activities.
The molecular formula of Compound A is C₁₈H₁₈ClN₃O₂, with a molecular weight of approximately 345.81 g/mol.
2.2 Anticancer Activity
Benzofuran derivatives have been investigated for their anticancer properties. For example, certain compounds have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. These findings suggest that Compound A may also possess anticancer potential.
Key Findings:
- Compounds similar to Compound A have demonstrated the ability to increase caspase activity in cancer cell lines, indicating pro-apoptotic effects.
2.3 Neuroprotective Effects
Some studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This aspect remains an area for further exploration regarding Compound A.
The biological activity of Compound A can be attributed to its structural components:
- Oxazole ring : Known to interact with various enzyme systems.
- Benzofuran moiety : Associated with antioxidant properties and the ability to modulate cellular signaling pathways.
Research on related compounds indicates that these structural features may facilitate interactions with cellular targets involved in apoptosis and oxidative stress responses.
4. Case Studies and Research Findings
Research efforts have focused on synthesizing and evaluating the biological activities of benzofuran derivatives, including those structurally related to Compound A:
- Antimicrobial Studies :
- Anticancer Studies :
Comparison with Similar Compounds
N-(3-Acetylphenyl)-2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS: 1105219-08-6)
- Structure : Shares the 1,2-oxazole core and acetamide linkage but substitutes the dihydrobenzofuran with a planar benzofuran ring and replaces the 3-chloro-2-methylphenyl group with a 3-acetylphenyl moiety.
- The 3-acetylphenyl group introduces a ketone functionality, which may enhance hydrogen-bonding interactions compared to the chloro-methyl substituent.
- Molecular Formula : C₂₁H₁₆N₂O₄ vs. C₂₁H₁₉ClN₂O₃ (estimated for the target compound) .
Pyridazin-3(2H)-one Derivatives (FPR2 Agonists)
- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
- Comparison: Replaces 1,2-oxazole with a pyridazinone ring, which is a six-membered diazine system. This structural change significantly impacts electronic properties and binding modes, as pyridazinones are known for their role in activating formyl peptide receptors (FPR2). The target compound’s 1,2-oxazole may offer improved metabolic stability compared to pyridazinones, which are prone to hydrolysis .
Analogs with Varied Heterocyclic Systems
1,3,4-Thiadiazole Derivatives ()
- Example: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e).
- Melting points for thiadiazole analogs (132–170°C) suggest higher crystallinity compared to 1,2-oxazole derivatives, which may influence solubility .
Triazole-Thioacetamide Derivatives ()
- Example : 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide.
- Comparison :
Substituent Effects on Bioactivity and Physicochemical Properties
Research Findings and Trends
- Crystal Structure Insights : N-Substituted dichlorophenyl acetamides () exhibit conformational flexibility in the solid state, with dihedral angles between aromatic systems ranging from 44.5° to 77.5°. This suggests that the target compound’s dihydrobenzofuran may enforce a specific orientation, optimizing receptor binding .
- Biological Activity: Pyridazinone derivatives () demonstrate agonist activity for FPR2, while thiadiazole analogs () are often explored for antimicrobial properties. The target compound’s 1,2-oxazole core may offer a balance between stability and bioactivity, warranting further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
